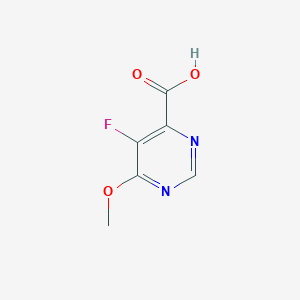
H-Met-Gly-Pro-AMC HCl
Übersicht
Beschreibung
This compound mimics the natural substrate of proteases and is widely utilized in medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-Met-Gly-Pro-AMC HCl involves the sequential coupling of amino acids and the incorporation of the 7-amino-4-methylcoumarin (AMC) moiety. The process typically starts with the protection of the amino groups, followed by the coupling of methionine, glycine, and proline residues. The final step involves the attachment of the AMC group and the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
H-Met-Gly-Pro-AMC HCl undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed by proteases, releasing the AMC moiety, which is fluorescent and can be measured.
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone under oxidative conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under buffered conditions at physiological pH.
Oxidation: Oxidizing agents such as hydrogen peroxide or performic acid are used.
Reduction: Reducing agents like DTT or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Major Products Formed
Hydrolysis: Release of the fluorescent AMC moiety.
Oxidation: Formation of methionine sulfoxide or methionine sulfone.
Reduction: Formation of free thiols from disulfide bonds.
Wissenschaftliche Forschungsanwendungen
H-Met-Gly-Pro-AMC HCl is extensively used in scientific research, including:
Chemistry: As a substrate in enzymatic assays to study protease activity and specificity.
Biology: In cell-based assays to monitor protease activity in various biological processes.
Medicine: In drug discovery and development to screen for protease inhibitors.
Industry: In environmental monitoring to detect protease activity in various samples
Wirkmechanismus
H-Met-Gly-Pro-AMC HCl functions as a substrate for proteases. When the peptide bond is hydrolyzed by a protease, the AMC moiety is released, which is highly fluorescent. This fluorescence can be measured to determine the activity of the protease. The compound targets the active site of proteases, where the hydrolysis reaction occurs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Met-Gly-Pro-AMC: Another peptide substrate with a similar structure but lacking the hydrochloride salt form.
H-Met-Gly-Pro-AMC: The non-hydrochloride form of the compound.
Uniqueness
H-Met-Gly-Pro-AMC HCl is unique due to its high solubility and stability in aqueous solutions, making it ideal for enzymatic assays. The presence of the hydrochloride salt enhances its solubility compared to its non-salt counterparts .
Eigenschaften
IUPAC Name |
(2S)-1-[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O5S.ClH/c1-13-10-20(28)31-18-11-14(5-6-15(13)18)25-22(30)17-4-3-8-26(17)19(27)12-24-21(29)16(23)7-9-32-2;/h5-6,10-11,16-17H,3-4,7-9,12,23H2,1-2H3,(H,24,29)(H,25,30);1H/t16-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIQDHIAOHCZLY-QJHJCNPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)C(CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@H](CCSC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate](/img/structure/B1450610.png)


![1-(2-aminoethyl)-N-methyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1450614.png)
![3-(2-aminoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1450615.png)


![7-Bromo-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B1450619.png)





